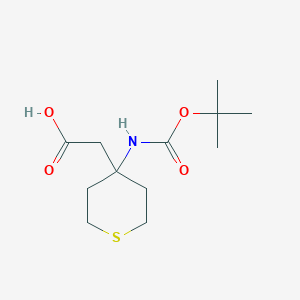

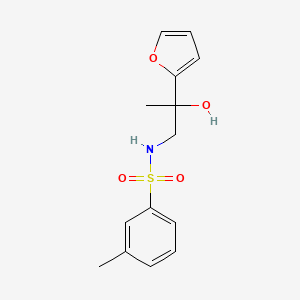

![molecular formula C8H7N3O2S B2423644 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid CAS No. 66234-67-1](/img/structure/B2423644.png)

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is a chemical compound with the CAS Number: 66234-67-1 . It has a molecular weight of 209.23 . It is in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid”, involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine . This occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) . The molecular structure of this compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .

Chemical Reactions Analysis

The reaction of triazolo pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .

Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR values, as well as the IR spectrum, have been reported .

科学的研究の応用

Synthesis Methods

Palladium-catalyzed Synthesis : A palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, including variants at the 3-position, has been developed. This approach involves the addition of hydrazides to 2-chloropyridine followed by dehydration under specific conditions (Reichelt et al., 2010).

Synthesis of Acetamides with Oxadiazol Cycle : A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which involves starting from commercially available acids and amidoximes, has been described. This method is significant for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates Synthesis : This synthesis involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters using the DCC coupling method (Fathalla, 2015).

Biological and Chemical Properties

Antimicrobial Activity : A study explored the synthesis of {7 H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl} acetic acid hydrazide derivatives, which were evaluated for antimicrobial activity, highlighting the potential biological uses of these compounds (Taha & El-Badry, 2007).

Synthesis of Nitrogen/Sulfur Heterocycles : Research on linking four rings, including indole and 1,2,4-triazole, to create nitrogen and sulfur heterocyclic systems, showcases the potential for complex molecular architecture using this chemical class (Boraei et al., 2020).

Application in Medicinal Chemistry

Bio-medicinal Chemistry : Triazolo pyridines, including triazolo[4,3-a]pyridine, are prominent in bio-medicinal chemistry due to their varied biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties (Gandikota et al., 2017).

Potential for Neurological and Psychiatric Disorder Treatment : Certain derivatives of 1,2,4-triazolo[4,3-a]pyridine have been found to affect glutamate, which is significant for treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

作用機序

While the specific mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is not mentioned in the search results, triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

将来の方向性

The future directions for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” and similar compounds could involve further exploration of their biological activities . Given their ability to bind with various enzymes and receptors, these compounds may have potential applications in the development of new drugs .

特性

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUNFRQWCVRGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

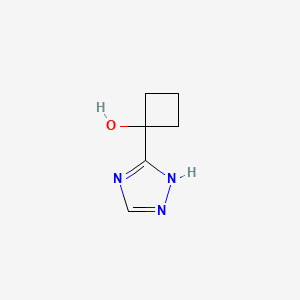

![6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide](/img/structure/B2423561.png)

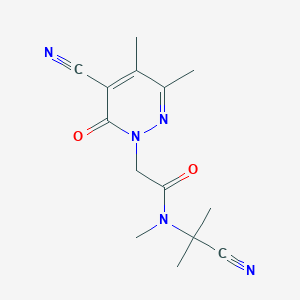

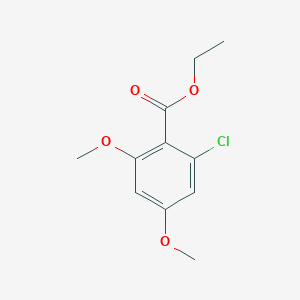

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

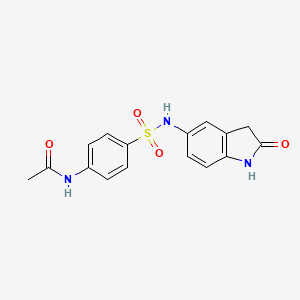

![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)

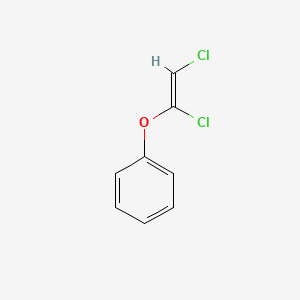

![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)

![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)

![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)